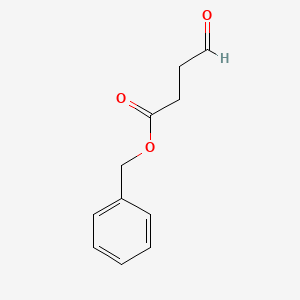

Benzyl 4-oxobutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl 4-oxobutanoate can be synthesized through the esterification of 4-oxobutanoic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound for various applications .

Analyse Chemischer Reaktionen

Enolate Formation and Alkylation

Benzyl 4-oxobutanoate undergoes deprotonation at the α-carbon using strong bases (e.g., NaH or t-BuOK), forming a resonance-stabilized enolate. This intermediate reacts with alkyl halides via an S<sub>N</sub>2 mechanism to yield monoalkylated products .

-

Reagents : Benzyl alcohol, NaH, THF, 4-bromoethyl acetoacetate.

-

Conditions : 0°C → 20°C, 12 hours under N<sub>2</sub>.

-

Yield : 88.5% after column chromatography.

| Reaction Component | Details |

|---|---|

| Base | Sodium hydride (NaH) |

| Solvent | Tetrahydrofuran (THF) |

| Alkylating Agent | 4-Bromoethyl acetoacetate |

| Workup | Acidic quench (HCl), extraction |

Nucleophilic Addition at the Carbonyl Group

The ketone group participates in nucleophilic additions. For example, Grignard reagents or amines can attack the electrophilic carbonyl carbon, forming tertiary alcohols or imines, respectively . Steric hindrance from the benzyl group often directs regioselectivity.

Ester Hydrolysis

The ester bond hydrolyzes under acidic or basic conditions to yield 4-oxobutanoic acid and benzyl alcohol. This reaction is critical for generating bioactive intermediates .

Conditions :

-

Acidic : HCl/H<sub>2</sub>O, reflux.

-

Basic : NaOH/EtOH, room temperature.

Oxidation Reactions

The keto group can be oxidized to a carboxylic acid using agents like KMnO<sub>4</sub> or CrO<sub>3</sub>, though this is less common due to competing ester hydrolysis.

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Benzyl 4-oxobutanoate has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: It is used in the production of fragrances, flavors, and pharmaceuticals .

Wirkmechanismus

The mechanism of action of benzyl 4-oxobutanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Ethyl 3-oxobutanoate (Ethyl acetoacetate): Similar in structure but with an ethyl group instead of a benzyl group.

Methyl 4-oxobutanoate: Similar in structure but with a methyl group instead of a benzyl group

Uniqueness: Benzyl 4-oxobutanoate is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. The benzyl group can enhance the compound’s stability and influence its interactions with other molecules, making it distinct from its ethyl and methyl counterparts .

Biologische Aktivität

Benzyl 4-oxobutanoate, a derivative of 4-oxobutanoic acid, has garnered interest due to its potential biological activities, particularly as an inhibitor of the enzyme tyrosinase. This article provides an overview of its biological activity, including synthesis, structure-activity relationships, and relevant case studies.

Synthesis and Structure-Activity Relationship

This compound can be synthesized through various chemical methods, often involving the esterification of 4-oxobutanoic acid with benzyl alcohol. The structural formula is represented as follows:

This compound belongs to a class of alkyl 4-oxobutanoates that have shown varying degrees of biological activity based on the length and branching of the alkyl chains. Research indicates that compounds with longer carbon chains generally exhibit enhanced inhibitory effects on tyrosinase activity compared to their shorter counterparts, with benzyl derivatives showing moderate activity.

Tyrosinase Inhibition

Tyrosinase is a critical enzyme in the melanin biosynthesis pathway, making it a target for skin-whitening agents and treatments for hyperpigmentation. The inhibitory activity of this compound has been evaluated in several studies:

- In a study comparing various alkyl derivatives, this compound exhibited an inhibition percentage of 47.0% at a concentration of 500 µM , with an IC50 value greater than 500 µM , indicating lower potency compared to other derivatives like butyl or propyl 4-oxobutanoates, which showed higher inhibition rates (82.3% and 72.8%, respectively) .

| Compound | % Inhibition (500 µM) | IC50 (μM) |

|---|---|---|

| This compound | 47.0 ± 9.0 | >500 |

| Butyl 4-oxobutanoate | 82.3 ± 2.1 | 176.5 ± 2.8 |

| Propyl 4-oxobutanoate | 72.8 ± 3.3 | 244.1 ± 3.6 |

The mechanism by which this compound inhibits tyrosinase is not fully elucidated; however, it is hypothesized that the compound interacts with the hydrophobic pocket of the enzyme, albeit less effectively than longer-chain alkyl derivatives.

Case Studies and Research Findings

- In Vitro Studies : A study investigating the inhibitory effects of various alkyl derivatives on mushroom tyrosinase found that while all derivatives were less potent than kojic acid (IC50 = 21.8 μM), this compound's activity was significant enough to warrant further investigation into structural modifications for enhanced efficacy .

- Potential Applications : Given its moderate inhibitory activity against tyrosinase, this compound may have applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation disorders.

- Comparative Analysis : When compared to other compounds within its class, this compound serves as a benchmark for evaluating new derivatives that might offer improved biological activity through structural modifications.

Eigenschaften

IUPAC Name |

benzyl 4-oxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,8H,4,7,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWHOVCUMLPGAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.